2,3,7,8-Tetrabromo-1-ethoxyoctane
Description
2,3,7,8-Tetrabromo-1-ethoxyoctane is a brominated alkane derivative featuring an ethoxy functional group and four bromine atoms at the 2,3,7,8 positions of an octane backbone.
Properties
CAS No. |
57518-95-3 |
|---|---|
Molecular Formula |
C10H18Br4O |
Molecular Weight |
473.86 g/mol |
IUPAC Name |
2,3,7,8-tetrabromo-1-ethoxyoctane |
InChI |
InChI=1S/C10H18Br4O/c1-2-15-7-10(14)9(13)5-3-4-8(12)6-11/h8-10H,2-7H2,1H3 |
InChI Key |
IRXPGRUNULOOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(C(CCCC(CBr)Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8-Tetrabromo-1-ethoxyoctane typically involves the bromination of 1-ethoxyoctane. The reaction is carried out in the presence of bromine and a suitable solvent, such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the exothermic nature of the bromination process. The reaction proceeds through a free radical mechanism, resulting in the substitution of hydrogen atoms with bromine atoms at the 2, 3, 7, and 8 positions of the octane chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,3,7,8-Tetrabromo-1-ethoxyoctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of brominated alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution: Formation of ethoxy-substituted octane derivatives.
Reduction: Formation of partially brominated octanes.
Oxidation: Formation of brominated alcohols or carboxylic acids.
Scientific Research Applications
2,3,7,8-Tetrabromo-1-ethoxyoctane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,7,8-Tetrabromo-1-ethoxyoctane involves its interaction with molecular targets through its bromine atoms. The bromine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Alkanes
- 1,1,2,2-Tetrabromoethane (CAS 79-27-6) :
- Structure : A fully brominated ethane derivative.
- Applications : Historically used as a solvent and flame retardant.
- Toxicity : High acute toxicity (oral LD₅₀ in rats: ~1.2 g/kg).
- Environmental Impact : Moderate persistence due to volatility but prone to hydrolysis.
- Key Difference : Unlike 2,3,7,8-Tetrabromo-1-ethoxyoctane, 1,1,2,2-Tetrabromoethane lacks an ethoxy group, reducing its solubility in lipid-rich environments .
Brominated Flame Retardants (BFRs)
- Tetrabromobisphenol A (TBBPA, CAS 79-94-7): Structure: Brominated bisphenol with four bromine atoms. Applications: Dominant BFR in electronics and plastics. Environmental Impact: High persistence but lower bioaccumulation than lipophilic BFRs like PBDEs. Key Difference: TBBPA’s aromatic structure contrasts with this compound’s aliphatic chain, leading to divergent metabolic pathways and degradation rates .
Dioxin-Like Compounds (DLCs)
- 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD, CAS 1746-01-6): Structure: Aromatic dioxin with chlorine substituents. Toxicity: Extremely toxic (LD₅₀ in guinea pigs: ~1 μg/kg); carcinogenic and immunotoxic. Mechanism: Binds to aryl hydrocarbon receptor (AhR), triggering oxidative stress and dysregulation. Key Difference: While this compound shares the 2,3,7,8 substitution pattern, its aliphatic structure and bromine atoms likely reduce AhR affinity compared to TCDD .
Brominated Diphenyl Ethers (PBDEs)
- 3,3',4,5'-Tetrabromodiphenyl Ether (BDE-79, CAS 446254-48-4): Structure: Brominated aromatic ether. Applications: Environmental contaminant and former flame retardant. Environmental Impact: High persistence and bioaccumulation in fatty tissues.
Data Table: Comparative Analysis
| Compound | Molecular Weight | Structure Type | Halogenation | Key Applications | Toxicity (LD₅₀ or Equivalent) | Environmental Persistence |
|---|---|---|---|---|---|---|
| This compound | ~485.8* | Brominated alkane | 4 Br | Flame retardant? | Not reported | High (inferred) |
| 1,1,2,2-Tetrabromoethane | 345.65 | Brominated ethane | 4 Br | Solvent, flame retardant | ~1.2 g/kg (rat, oral) | Moderate |
| Tetrabromobisphenol A | 543.87 | Brominated bisphenol | 4 Br | Electronics, plastics | ~5 g/kg (rat, oral) | High |
| 2,3,7,8-TCDD | 321.97 | Chlorinated dioxin | 4 Cl | Byproduct of combustion | ~1 μg/kg (guinea pig, oral) | Very high |
| 3,3',4,5'-Tetrabromodiphenyl ether | 485.79 | Brominated ether | 4 Br | Former flame retardant | Not reported | Very high |
*Estimated based on similar brominated alkanes .
Research Findings and Mechanistic Insights
- Enzyme Induction : Polybrominated biphenyls (PBBs) and polychlorinated biphenyls (PCBs) induce cytochrome P450 enzymes (e.g., CYP1A1, CYP2B) via AhR and constitutive androstane receptor (CAR) pathways. While this compound’s aliphatic structure may limit AhR activation, its bromine substituents could still enhance metabolic resistance .
- Environmental Behavior: Non-2,3,7,8 brominated congeners (e.g., 2,4,6,8-TeBDF) dominate in environmental samples due to higher industrial use, but 2,3,7,8-substituted analogs are more toxicologically significant .
- Degradation Pathways : Ethoxy groups in alkanes may undergo oxidative cleavage, whereas brominated aromatic structures resist microbial degradation, leading to prolonged environmental retention .
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